6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
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Overview
Description
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4. It is characterized by the presence of a chloro group at the 6th position and a cyano group at the 3rd position on the imidazo[1,2-b]pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Functionalization: The imidazo[1,2-b]pyridazine ring system can be functionalized at different positions to introduce various substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like TMPMgCl·LiCl for regioselective metalations and subsequent functionalizations . Other reagents may include halogenating agents, oxidizing agents, and reducing agents depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various polysubstituted derivatives, while functionalization reactions can produce a range of modified imidazo[1,2-b]pyridazine compounds .
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The chloro and cyano groups on the imidazo[1,2-b]pyridazine ring system can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile include:
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: This compound has a bromo group at the 3rd position instead of a cyano group.
6-Chloroimidazo[1,2-b]pyridazine: This compound lacks the cyano group at the 3rd position.
Uniqueness
This compound is unique due to the presence of both chloro and cyano groups on the imidazo[1,2-b]pyridazine ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXCBXPQEPYTNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717159 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-54-4 |
Source
|
Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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